

comparative cost-analysis of different synthetic pathways to 1-Methylcyclopropanol

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Compound of Interest

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A Comparative Cost Analysis of Synthetic Pathways to 1-Methylcyclopropanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methylcyclopropanol

1-Methylcyclopropanol is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. Its strained three-membered ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in medicinal chemistry. The efficient and cost-effective synthesis of this key intermediate is therefore of considerable interest to the scientific community. This guide provides a comprehensive comparative analysis of three distinct synthetic pathways to **1-methylcyclopropanol**, evaluating each based on cost, yield, scalability, safety, and environmental impact. The methodologies discussed are the Kulinkovich reaction, the Simmons-Smith reaction, and the reduction of a methyl 1-methylcyclopropanecarboxylate precursor.

Comparative Overview of Synthetic Pathways

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as starting material availability, reagent costs, reaction efficiency, and operational

safety. The following sections delve into the specifics of each pathway, providing the necessary data for an informed decision.

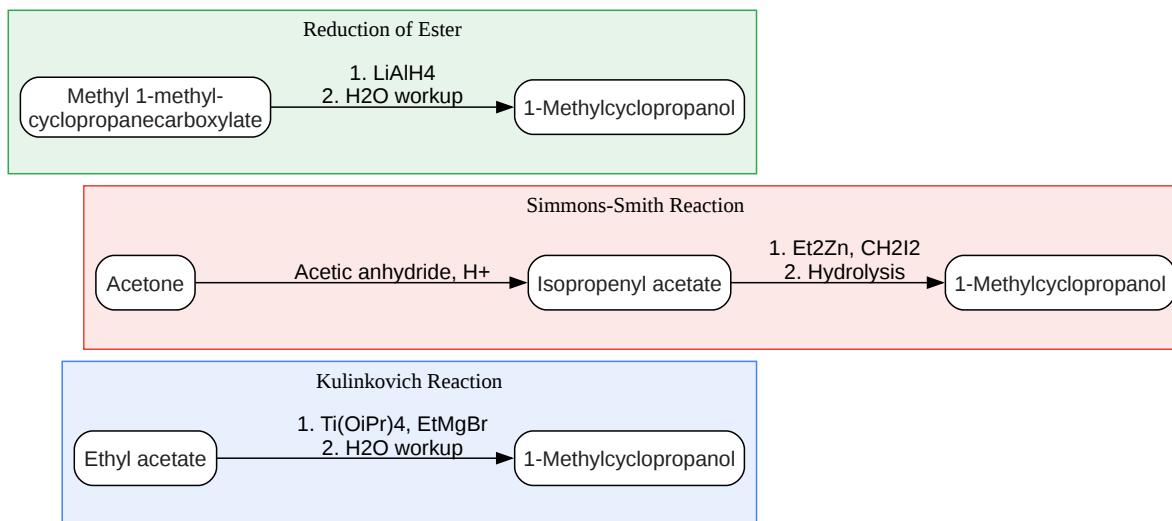
Synthetic Pathway	Starting Materials	Key Reagents	Reported Yield	Estimated Cost per Gram of Product*	Key Advantages	Key Disadvantages
Kulinkovich Reaction	Ethyl acetate	Titanium(IV) isopropoxide, Ethylmagnesium bromide	65-70% ^[1]	Moderate	High atom economy, readily available starting materials.	Product isolation can be challenging due to its volatility and miscibility with water ^[1] ; use of pyrophoric Grignard reagent.
Simmons-Smith Reaction	Isopropenyl acetate	Diiodomethane, Diethylzinc	Moderate (Estimated)	High	Stereospecific reaction.	Expensive and hazardous reagents (diiodomethane and diethylzinc) [2]; multi-step synthesis of starting material.
Reduction of Ester	Methyl 1-methylcyclopropanecarboxylate	Lithium Aluminum Hydride (LAH)	High (Estimated)	Moderate to High	High-yielding reduction.	Use of highly reactive and hazardous LAH ^{[3][4]}

[5][6][7];
multi-step
synthesis
of the
starting
ester.

*Estimated cost is a qualitative assessment based on reagent prices and reported yields and does not include solvent, workup, or labor costs.

Visualizing the Synthetic Approaches

To provide a clear visual representation of the transformations involved, the following diagrams outline the three synthetic pathways.



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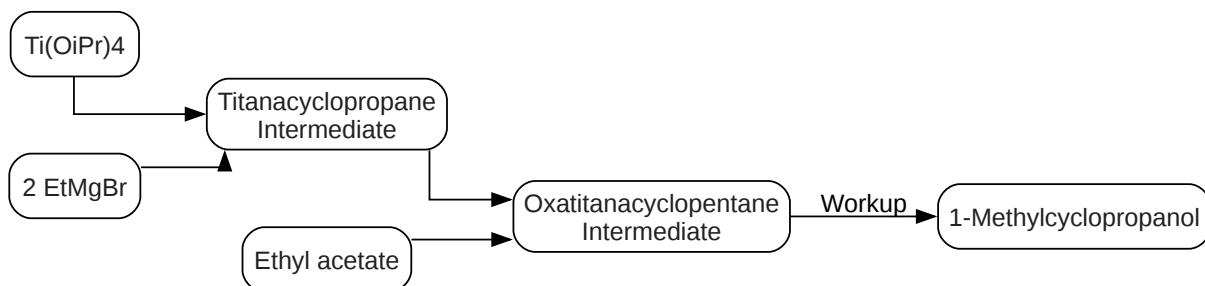
Figure 1: Overview of the three synthetic pathways to **1-Methylcyclopropanol**.

Pathway 1: The Kulinkovich Reaction

The Kulinkovich reaction offers a direct and atom-economical route to **1-methylcyclopropanol** from readily available and inexpensive starting materials.^{[8][9]} This reaction involves the treatment of an ester, in this case, ethyl acetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Reaction Mechanism

The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent.^[10] This titanacyclopropane then reacts with the ester, leading to the formation of the cyclopropanol product after an aqueous workup.



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Figure 2: Simplified mechanism of the Kulinkovich reaction.

Experimental Protocol

The following protocol is adapted from optimized procedures reported in the literature.^[1]

- To a stirred solution of titanium(IV) isopropoxide (0.1 eq) in anhydrous THF under an inert atmosphere, add a solution of ethylmagnesium bromide (2.2 eq) in THF at room temperature.

- After stirring for 10 minutes, add ethyl acetate (1.0 eq) dropwise, maintaining the temperature below 30 °C.
- Stir the reaction mixture at room temperature for 1 hour.
- Carefully quench the reaction by the slow addition of water.
- Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
- The filtrate is then subjected to fractional distillation to isolate the volatile **1-methylcyclopropanol**.

Cost Analysis (Pathway 1)

Reagent	CAS Number	Estimated Price (per mole)*
Ethyl acetate	141-78-6	~\$5
Titanium(IV) isopropoxide	546-68-9	~\$30[1][9][11][12][13]
Ethylmagnesium bromide (3.0 M in ether)	925-90-6	~\$40[14][15][16][17][18]

*Prices are estimates based on commercially available quantities and may vary.

Safety and Environmental Considerations

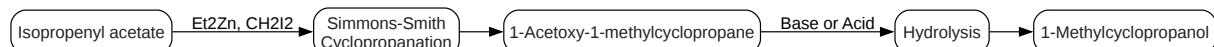
The Kulinkovich reaction involves the use of a pyrophoric Grignard reagent, which must be handled under an inert atmosphere with appropriate precautions. Titanium compounds are generally considered to have low toxicity; however, the environmental impact of their disposal should be considered.[3][19][20][21][22] The use of ethereal solvents like THF requires working in a well-ventilated fume hood due to their flammability.

Pathway 2: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes.[2] For the synthesis of **1-methylcyclopropanol**, this would involve the cyclopropanation of an enol acetate, specifically 1-methylvinyl acetate (isopropenyl acetate), followed by hydrolysis of the resulting acetate ester.

Reaction Mechanism

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[23][24] This carbenoid adds to the double bond of the alkene in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring.



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Figure 3: Workflow for the synthesis of **1-Methylcyclopropanol** via the Simmons-Smith reaction.

Experimental Protocol

Step 1: Synthesis of Isopropenyl Acetate[25][26]

- A mixture of acetone and a catalytic amount of a strong acid (e.g., sulfuric acid) is heated with acetic anhydride.
- The resulting isopropenyl acetate is purified by distillation.

Step 2: Simmons-Smith Cyclopropanation and Hydrolysis

- To a solution of isopropenyl acetate in an anhydrous solvent such as dichloromethane, add diethylzinc followed by diiodomethane at 0 °C under an inert atmosphere.[9]
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by GC or TLC).
- Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, and then treat the organic layer with an aqueous base (e.g., NaOH) to hydrolyze the acetate ester.

- After acidification and extraction, the crude **1-methylcyclopropanol** is purified by distillation.

Cost Analysis (Pathway 2)

Reagent	CAS Number	Estimated Price (per mole)*
Isopropenyl acetate	108-22-5	~\$20[10][27]
Diiodomethane	75-11-6	~\$150[8][10][23]
Diethylzinc (1.0 M in heptane)	557-20-0	~\$100[24][25]

*Prices are estimates based on commercially available quantities and may vary.

Safety and Environmental Considerations

This pathway involves highly hazardous reagents. Diethylzinc is pyrophoric and reacts violently with water and air. Diiodomethane is a toxic and corrosive substance. Both must be handled with extreme caution in a fume hood with appropriate personal protective equipment. The environmental impact of zinc and iodine-containing waste should also be managed responsibly.

Pathway 3: Reduction of Methyl 1-Methylcyclopropanecarboxylate

This route involves the reduction of a pre-formed cyclopropyl ester, methyl 1-methylcyclopropanecarboxylate, to the corresponding alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

Reaction Mechanism

The reduction of an ester with LAH proceeds via nucleophilic acyl substitution. A hydride ion from the aluminohydride complex attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the methoxide group to form an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alcohol. [11][19]



[Click to download full resolution via product page](#)**Figure 4:** Simplified mechanism for the LAH reduction of an ester.

Experimental Protocol

The following is a general procedure for the LAH reduction of an ester.[\[19\]](#)

- To a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 1-methylcyclopropanecarboxylate (1.0 eq) in THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.
- Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting granular precipitate and wash thoroughly with ether.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by distillation.

Cost Analysis (Pathway 3)

Reagent	CAS Number	Estimated Price (per mole)*
Methyl 1-methylcyclopropanecarboxylate	6206-25-3	~\$2000 (for 10 ml)
Lithium Aluminum Hydride	16853-85-3	~\$50 [2] [4]

*Prices are estimates based on commercially available quantities and may vary significantly for specialty starting materials.

Safety and Environmental Considerations

Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.^{[3][4][5][6][7]} It must be handled with extreme care under an inert atmosphere, and appropriate quenching and disposal procedures must be strictly followed.^{[5][6][7]} The aluminum salts generated during the workup should be disposed of in accordance with local regulations.

Conclusion and Recommendations

Each of the three synthetic pathways to **1-methylcyclopropanol** presents a unique set of advantages and disadvantages.

- The Kulinkovich reaction stands out as a highly efficient and cost-effective method, particularly for large-scale synthesis, due to its use of inexpensive and readily available starting materials. However, the purification of the volatile and water-miscible product can be challenging.
- The Simmons-Smith reaction, while a powerful tool for cyclopropanation, is hampered by the high cost and significant hazards associated with its key reagents, diiodomethane and diethylzinc. The multi-step nature of the synthesis, including the preparation of the isopropenyl acetate starting material, also adds to its complexity.
- The reduction of methyl 1-methylcyclopropanecarboxylate offers a potentially high-yielding final step, but the overall cost-effectiveness is severely limited by the high price of the starting ester. The use of Lithium Aluminum Hydride also necessitates stringent safety protocols.

For most research and development applications where cost and scalability are important considerations, the Kulinkovich reaction appears to be the most practical and economical choice. Its operational challenges in purification can be overcome with careful experimental technique. The other two routes may be considered in specific contexts where, for instance, the starting materials are readily available from other synthetic efforts, or when small quantities of the product are required and cost is not a primary concern. Ultimately, the optimal choice will depend on the specific needs, resources, and expertise of the research team.

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